methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 21487-49-0) is a nitro-substituted pyrazole derivative with a molecular formula of C₁₁H₉N₃O₄ and a molecular weight of 247.21 g/mol. It features a 2-nitrophenyl group at the 1-position of the pyrazole ring and a methyl ester at the 3-position.
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-6-7-13(12-8)9-4-2-3-5-10(9)14(16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWYPALNCSEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate has been identified as a potential inhibitor of various kinases involved in cancer pathways. Research indicates that this compound can inhibit protein phosphorylation, leading to antiproliferative effects against several cancer cell lines. The nitro group in its structure enhances binding interactions with target enzymes, making it a promising candidate for further development in cancer therapeutics.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Kinase Inhibition: Effective against kinases related to cell proliferation.
- Antiproliferative Effects: Demonstrated significant activity against cancer cell lines.
- Potential as a Therapeutic Agent: Its unique structure allows for further derivatization to enhance biological activity.
Agrochemical Applications
Fungicide Development
The pyrazole scaffold has been extensively studied for its antifungal properties. This compound can serve as a precursor for developing novel antifungal agents. For instance, modifications of pyrazole derivatives have shown effectiveness against Sclerotium rolfsii, a pathogen responsible for stem rot disease in peanuts. This highlights the compound's potential in agricultural applications as an effective fungicide .
Synthetic Organic Chemistry
Synthesis and Functionalization
The synthesis of this compound typically involves reactions with various arylhydrazines and diketones. The compound serves as an important building block for synthesizing other pyrazole derivatives with enhanced biological activities. Its ability to undergo various functionalization reactions makes it valuable in organic synthesis .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Pyrazole ring with nitro group | Antiproliferative effects |
| This compound | Basic pyrazole structure | Kinase inhibition |
| Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Pyrazole ring with fluorophenyl group | Antifungal properties |
Case Studies
Case Study 1: Anticancer Properties
A study conducted on this compound demonstrated its effectiveness as a kinase inhibitor. The compound was tested against various cancer cell lines, showing significant inhibition of cell growth and proliferation, which suggests its potential as a therapeutic agent in oncology.
Case Study 2: Agricultural Application
In agricultural research, derivatives of this compound were synthesized and evaluated for their antifungal activity against Sclerotium rolfsii. The results indicated that certain modifications led to compounds with higher efficacy than existing fungicides, underscoring the importance of this compound in developing new agricultural solutions .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes. The exact mechanism may vary depending on the specific application, but it generally involves modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Ethyl 1-(2-Nitrophenyl)-1H-Pyrazole-3-Carboxylate
- Structure : Ethyl ester instead of methyl at the 3-position.
- Molecular Weight : 261.24 g/mol (vs. 247.21 g/mol for methyl).
- Impact : Longer alkyl chains (ethyl vs. methyl) may enhance lipophilicity and alter hydrolysis kinetics .
Methyl 1-(4-Formylphenyl)-1H-Pyrazole-3-Carboxylate (CAS: 1365939-51-0)
- Structure : Replaces 2-nitrophenyl with 4-formylphenyl.
- Molecular Weight : 230.22 g/mol.
- Impact : The electron-withdrawing nitro group is replaced by a formyl group, reducing electrophilicity but introducing aldehyde reactivity for further functionalization .
Methyl 1-Ethyl-3-Methyl-4-{[(2-Nitrophenyl)Sulfonyl]Amino}-1H-Pyrazole-5-Carboxylate (CAS: 1379534-38-9)
- Structure: Additional sulfonylamino and ethyl groups at the 4- and 1-positions.
- Molecular Weight : 368.37 g/mol.
Nitro Group Positional Isomers
Methyl 3-(2-Nitrophenyl)-1H-Pyrazole-5-Carboxylate (CAS: 57446-04-5)
- Structure : Nitro group on the phenyl ring at the pyrazole’s 3-position (vs. 1-position).
- Impact : Altered electronic distribution; meta-substitution may reduce conjugation effects compared to ortho-substitution .
Ethyl 5-(3-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (CAS: 1025724-57-5)
Functional Group Replacements
Methyl 5-(3-Iodophenyl)-1-(4-Methylsulfonylphenyl)-1H-Pyrazole-3-Carboxylate (Compound 9)
- Structure : Replaces nitro with iodo and methylsulfonyl groups.
- Molecular Weight : 482.93 g/mol.
- Impact : Iodine’s polarizability and methylsulfonyl’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .
Pyrazole-Benzofuran Hybrids (e.g., Ethyl 1-(4-Chlorophenyl)-4-(5,7-Dibromobenzofuran-2-Carbonyl)-1H-Pyrazole-3-Carboxylate)
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Pyrazole Derivatives
Spectroscopic Data
- ¹H NMR :
- Mass Spectrometry :
- This compound: [M+H]⁺ peak at m/z 248.2.
- Compound 9: [M+H]⁺ at m/z 483.9, consistent with iodine’s isotopic pattern .
Biological Activity
Methyl 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 218.21 g/mol
- Functional Groups: Nitro group (-NO), carboxylate group (-COOCH), and a pyrazole ring.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition: The nitro group can undergo bioreduction to form reactive intermediates that may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Microtubule Destabilization: Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cancer cell division .
- Apoptosis Induction: Studies indicate that derivatives of this compound can enhance caspase-3 activity, leading to increased apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that this compound and its derivatives possess notable anticancer properties. The following table summarizes key findings from various studies:
These studies indicate that the compound can effectively inhibit the growth of various cancer cell types, including breast, prostate, and liver cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against several bacterial strains. Notable findings include:
- Minimum Inhibitory Concentration (MIC): Compounds with similar structures have exhibited MIC values as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Mechanisms: Antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies
Case Study 1: Anticancer Effects on MDA-MB-231 Cells
In a study focused on breast cancer cells, this compound was tested for its ability to induce apoptosis. Results showed significant morphological changes at concentrations as low as 1 μM and increased caspase activity at higher concentrations, confirming its potential as an anticancer agent .
Case Study 2: Microtubule Destabilization
Another investigation into the compound's ability to destabilize microtubules highlighted its role in inhibiting cell division in cancer cells. This mechanism is critical for developing new therapeutic strategies targeting rapidly dividing tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
